molecular formula C26H28N2O5 B11578518 1-(4-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578518
M. Wt: 448.5 g/mol
InChI Key: KHLQKOVTWUBOGA-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, methyl, and morpholine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multi-step process. One common approach is the condensation of 4-hydroxybenzaldehyde with 6,7-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with morpholine to introduce the morpholin-4-yl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromeno[2,3-c]pyrrole ring may produce a dihydro derivative.

Scientific Research Applications

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl and morpholine groups play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid functions, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the presence of aromatic rings and heterocyclic groups.

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group and potential biological activities.

Uniqueness

1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O5/c1-16-14-20-21(15-17(16)2)33-25-22(24(20)30)23(18-4-6-19(29)7-5-18)28(26(25)31)9-3-8-27-10-12-32-13-11-27/h4-7,14-15,23,29H,3,8-13H2,1-2H3

InChI Key

KHLQKOVTWUBOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)O

Origin of Product

United States

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